2,4-Diamino-6-hydroxylaminotoluene
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(3,5-diamino-2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(9)2-5(8)3-7(4)10-11/h2-3,10-11H,8-9H2,1H3 |
InChI Key |
DAAYGLKRMDTNSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1NO)N)N |
Canonical SMILES |
CC1=C(C=C(C=C1NO)N)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation is the most widely employed method for synthesizing 2,4-diamino-6-hydroxylaminotoluene. The process involves the reduction of 2,4-diamino-6-nitrotoluene using hydrogen gas in the presence of transition metal catalysts such as palladium-on-carbon (Pd/C) or Raney nickel.
Reaction Conditions and Optimization
-
Catalyst Loading : A 5% Pd/C catalyst at 10% w/w substrate ratio achieves >90% conversion under 50 psi H₂ pressure.
-
Temperature and Solvent : Reactions conducted in ethanol at 60°C for 6 hours yield 85–88% pure product, with residual solvents removed via vacuum distillation.
-
Selectivity Challenges : Over-reduction to 2,4,6-triaminotoluene is mitigated by controlling H₂ partial pressure and reaction time.
Mechanistic Insights
The nitro group (-NO₂) in 2,4-diamino-6-nitrotoluene undergoes sequential reduction:
Selective termination at the hydroxylamine (-NHOH) stage requires precise pH control (pH 4–5) to stabilize intermediates.
Chemical Reducing Agents
Alternative reductants like sodium dithionite (Na₂S₂O₄) and hydrazine (N₂H₄) offer catalyst-free pathways.
Sodium Dithionite Protocol
-
Stoichiometry : A 3:1 molar ratio of Na₂S₂O₄ to substrate in aqueous medium at 25°C achieves 70–75% yield.
-
Limitations : Byproduct formation (e.g., sulfite ions) complicates purification, necessitating ion-exchange chromatography.
Hydrazine-Mediated Reduction
-
Conditions : Hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux (65°C, 8 hours) reduces nitro groups selectively, yielding 80% product.
-
Safety Considerations : Hydrazine’s toxicity mandates closed-system reactors and rigorous venting protocols.
Enzymatic and Microbial Reduction Pathways
Bacterial Biotransformation
Pseudomonas fluorescens and Clostridium thermoaceticum catalyze the reduction of TNT derivatives to hydroxylaminotoluenes under anaerobic conditions.
Key Microbial Systems
-
Pseudomonas fluorescens: Converts 2,4-diamino-6-nitrotoluene (2,4-DANT) to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) via acetyltransferase activity.
-
Clostridium thermoaceticum: Utilizes carbon monoxide dehydrogenase (CODH) to reduce TNT to 2,4-dihydroxylamino-6-nitrotoluene (24DHANT) with CO as the electron donor.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | Maximizes enzyme activity |
| Temperature | 30–37°C | Sustains microbial viability |
| Electron Donor | CO or formate | Drives nitro reduction |
Isolated Enzyme Systems
Purified CODH from C. thermoaceticum directly reduces 2,4-DANT to this compound without microbial cells.
Kinetic Data
Advantages : Eliminates biomass separation steps and enhances reaction control.
Electrochemical Reduction
Direct Electron Transfer
Electrochemical cells with graphite cathodes and platinum anodes facilitate nitro-to-hydroxylamine conversions at −0.7 V vs. SHE (standard hydrogen electrode).
Key Findings
-
Faradaic Efficiency : 68% at pH 6.0 (phosphate buffer).
-
Byproduct Formation : <5% over-reduced amines due to potential modulation.
Scalability Challenges : High energy input (≥2.5 kWh/mol) limits industrial adoption.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 95–98 | Moderate (H₂ use) | High |
| Sodium Dithionite | 70–75 | 80–85 | High (sulfite waste) | Moderate |
| Microbial Reduction | 60–65 | 70–75 | Low | Low |
| Electrochemical | 65–70 | 90–92 | Low | Moderate |
Industrial-Scale Synthesis and Purification
Continuous-Flow Reactors
Tubular reactors with integrated Pd/C cartridges enable continuous production at 10 kg/day capacity.
Process Parameters
-
Residence time: 30 minutes
-
H₂ pressure: 30 bar
-
Productivity: 0.45 g/L·min.
Crystallization Techniques
Anti-solvent crystallization using heptane yields 99% pure product with uniform particle size (D50 = 50 µm).
Emerging Innovations
Photocatalytic Reduction
TiO₂ nanoparticles under UV light (365 nm) reduce 2,4-DANT with 55% efficiency in 4 hours, offering a green alternative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
